molecular formula C10H12O2 B009248 7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione CAS No. 19576-08-0

7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione

Cat. No. B009248
CAS RN: 19576-08-0
M. Wt: 164.2 g/mol
InChI Key: FNYAZSZTENLTRT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione” involves several key steps, including the addition to CC-CO and CC–CN bonds, elimination reactions (dehydration), and the use of specific reagents like N,N-dimethylformamide and methyl vinyl ketone. These processes lead to the formation of intermediates and the final compound through meticulously controlled reactions (Hajos & Parrish, 2003).

Molecular Structure Analysis

Structural analysis of related compounds showcases the importance of X-ray crystallography in determining molecular geometry, intermolecular interactions, and crystal packing. For instance, studies on similar molecules have elucidated complex molecular arrangements and bonding patterns, essential for understanding the structural aspects of “7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione” (Guillon et al., 2019).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including cyclic ethylene acetal formation, showcasing its reactivity towards forming complex mixtures or desired reaction products under specific conditions. These reactions reveal the compound's versatility in organic synthesis and potential applications in creating novel materials or chemical intermediates (Brown, Burge, & Collins, 1983).

Scientific Research Applications

  • Enantioselective Synthesis Applications : It is useful in the enantioselective synthesis of 7a-phenylthio-1H-indene-1, which is significant in stereochemistry and pharmacology (Kwiatkowski et al., 1989).

  • Synthesis of Terpenoids : This compound plays a role in synthesizing 7-epi-pinguisone and condensed β-furanones, contributing to organic synthesis and medicinal chemistry (Bernasconi et al., 1981).

  • Pyrolytic Reaction Reagent : It serves as a reagent in pyrolytic reactions, which are fundamental in understanding chemical structures and reactions (Brown, Burge, & Collins, 1984).

  • Construction of Pinguisone : Its synthesis is crucial for constructing pinguisone and 4-epi-pinguisone, which are important in the study of natural products and synthesis (Baker et al., 1988).

  • Study of Angular Trifluoromethyl Groups : The synthesis of its derivatives allows for the study of angular trifluoromethyl groups, contributing to the field of fluorine chemistry (Blazejewski, 1990).

  • Crystal Structure Analysis : Understanding its crystal structure provides insights into molecular conformations and interactions, which is crucial in crystallography and materials science (Ahamed et al., 2015).

properties

IUPAC Name

7a-methyl-2,3,6,7-tetrahydroindene-1,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-10-5-4-8(11)6-7(10)2-3-9(10)12/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNYAZSZTENLTRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00344375
Record name 7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione

CAS RN

19576-08-0
Record name 7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione
Reactant of Route 2
7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione
Reactant of Route 3
7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione
Reactant of Route 4
7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione
Reactant of Route 5
7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione
Reactant of Route 6
7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione

Citations

For This Compound
24
Citations
RFC Brown, GL Burge, DJ Collins - Australian Journal of …, 1983 - CSIRO Publishing
All attempts to convert the dione (1a) [7a-methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione] into the 5-monoacetal (8) [5,5-ethylenedioxy-7a-methyl-4,5,6,7-tetrahydro-2H-inden-l(7aH…
Number of citations: 8 www.publish.csiro.au
RFC Brown, GL Burge, DJ Collins - Australian journal of …, 1984 - CSIRO Publishing
Flash vacuum pyrolysis of 5,5-ethylenedioxy-7a-methyl-4,5,6,7-tetrahydro-2H-inden-1(7aH)-one (2) at 630º gave a good yield of 2-ethenyl-4,4-ethylenedioxy-1-methylcyclohex-1-ene (6)…
Number of citations: 4 www.publish.csiro.au
LC Lo, TC Chou, JJ Shie - Chirality: The Pharmacological …, 2004 - Wiley Online Library
Four racemic esters of (1R*,7aR*)‐3,6,7,7a‐tetrahydro‐1‐hydroxy‐7a‐methyl‐1H‐inden‐5(2H)‐one were prepared and subjected to hydrolysis with two types of hydrolases, including …
Number of citations: 1 onlinelibrary.wiley.com
RFC Brown, GL Burge, DJ Collins - Australian journal of …, 1984 - CSIRO Publishing
The reaction of 3-ethenyl-4-methylcyclohex-2-en-1-one (4) with 2-methylcyclopentane-1,3-dione in refluxing toluene containing pyridine gave 6% of 9bξ-hydroxy-3a,6-dimethyl-3a,4,5,6,…
Number of citations: 5 www.publish.csiro.au
GA Rancea, AN Khlobystova - core.ac.uk
The non-covalent interactions of S-(-)-proline with the surfaces of carbon nanostructures (fullerene, nanotubes and graphite) change the nucleophilic-electrophilic and acid-base …
Number of citations: 0 core.ac.uk
K Fuhshuku, M Tomita, T Sugai - Advanced Synthesis & …, 2003 - Wiley Online Library
Substrate specificity on the reduction of bicyclic diketones with a yeast strain, Torulaspora delbrueckii IFO10921, was investigated. Although this yeast efficiently reduces the isolated …
Number of citations: 35 onlinelibrary.wiley.com
B Siekmeyer, D Lübken, K Bajerke, B Bernhardt… - Organic …, 2022 - ACS Publications
The first bioinspired, enantioselective, and protecting group free total synthesis of the antibacterial sesquiterpenoid (−)-antroalbocin A (1) has been achieved in 12 steps (5.4% overall …
Number of citations: 5 pubs.acs.org
M Limbach - Tetrahedron letters, 2006 - Elsevier
β 3 -Homoamino acids catalyze the intra- (cf. the Hajos–Parrish–Eder–Sauer–Wiechert reaction) as well as the intermolecular aldol reaction. The stereochemical outcome with …
Number of citations: 54 www.sciencedirect.com
S Ahmadipour - 2016 - etheses.bham.ac.uk
The brown alga, Dictyota dichotoma, collected from the Indian Ocean has proven to be a prolific source of new diterpenes. The diterpene, dictyoxetane, isolated from the brown alga, is …
Number of citations: 4 etheses.bham.ac.uk
CJ Zhang, P Zhu, JC Zhao… - Advanced Materials …, 2012 - Trans Tech Publ
The combustion properties, flame retardant property, thermal degradation and component of pyrolysis products of calcium alginate fibers were investigated in this paper. The limiting …
Number of citations: 9 www.scientific.net

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